4-fluoro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that combines fluorine, methyl, propane sulfonyl, tetrahydroquinoline, and benzene sulfonamide functional groups. Known for its intricate structure, this compound has significant potential in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple steps, starting with the formation of the tetrahydroquinoline core. Key steps include:
Formation of Tetrahydroquinoline: Typically achieved through a Povarov reaction, involving an aniline, an aldehyde, and an alkene.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride under basic conditions.
Fluorination and Methylation: Using selective fluorinating and methylating agents to introduce the respective groups at the designated positions on the benzene ring.
Industrial Production Methods
Scaling up the production for industrial use requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The sulfonamide group can be involved in oxidation reactions under specific conditions.
Reduction: The compound can undergo reduction, particularly at the sulfonamide and fluorinated sites.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of active sites like fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed from these Reactions
Depending on the reaction, products can range from modified sulfonamides to entirely new compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
This compound's reactive sites make it an excellent candidate for developing new synthetic methodologies and studying reaction mechanisms.
Biology
In biology, its unique structure can be used to probe biological pathways and interactions, especially in enzyme-substrate studies.
Medicine
Industry
Industrially, the compound might be used in the production of advanced materials, like specialized polymers or as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzymatic Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Molecular Binding: Its structure allows for strong binding interactions with proteins, influencing their function.
Pathways Involved
The pathways affected are typically those involving the metabolism of sulfonamides and related compounds, which can be crucial in both therapeutic and industrial contexts.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methyl-N-(quinolin-6-yl)benzene-1-sulfonamide
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
4-chloro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Uniqueness
The presence of the fluorine atom enhances the compound's stability and reactivity compared to its non-fluorinated analogs
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-13-16(6-9-19(15)22)21-28(25,26)17-7-8-18(20)14(2)12-17/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUGIXURXFHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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